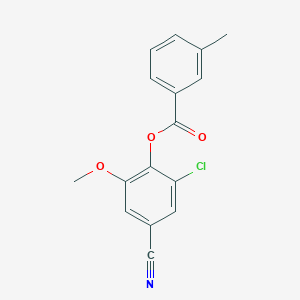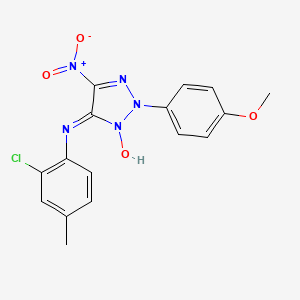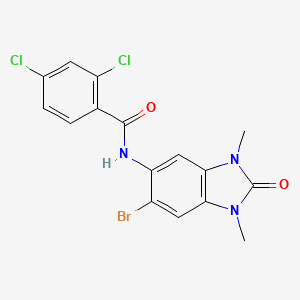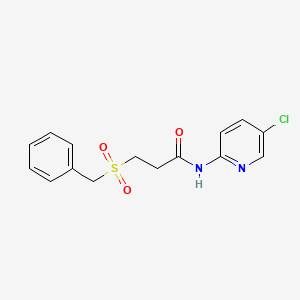![molecular formula C16H18N2O3S B4199538 3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4199538.png)
3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE
Overview
Description
3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is an organic compound that features a benzylsulfonyl group and a pyridinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves the reaction of benzylsulfonyl chloride with N-(2-pyridinylmethyl)propanamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE depends on its specific application. In biochemical studies, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridinylmethyl group can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfonyl)-N-(2-pyridinylmethyl)butanamide
- 3-(benzylsulfonyl)-N-(2-pyridinylmethyl)pentanamide
Uniqueness
3-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfonyl and pyridinylmethyl groups allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(18-12-15-8-4-5-10-17-15)9-11-22(20,21)13-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDIMXFOQPKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4199462.png)
![4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE](/img/structure/B4199476.png)
![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)

![N-(2-methyl-4-{[(2,4,5-trimethylphenoxy)acetyl]amino}phenyl)-2-(2-thienyl)acetamide](/img/structure/B4199485.png)
![N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4199504.png)
![(2-Ethylpiperidin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4199506.png)

![N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE](/img/structure/B4199517.png)
![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)

![6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B4199549.png)
![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)
